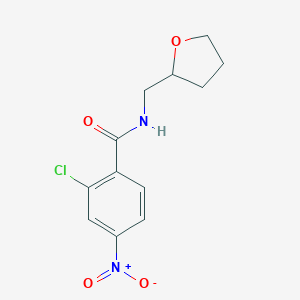
2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H13ClN2O4 It is a derivative of benzamide, featuring a chloro and nitro group on the benzene ring, and an oxolan-2-ylmethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the benzene ring.
Amidation: The nitrated product is then reacted with oxolan-2-ylmethylamine under appropriate conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-amino-4-nitro-N-(oxolan-2-ylmethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide would depend on its specific application. For example, if it is being studied as an antimicrobial agent, its mechanism might involve the inhibition of bacterial enzymes or disruption of cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitro-N-(oxolan-2-ylmethyl)benzamide: This compound is similar in structure but has the chloro and nitro groups at different positions on the benzene ring.
2-chloro-4-nitro-N-(oxolan-2-ylmethyl)aniline: This compound has an aniline group instead of a benzamide group.
Uniqueness
2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the oxolan-2-ylmethyl group also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEWZCAVABKVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
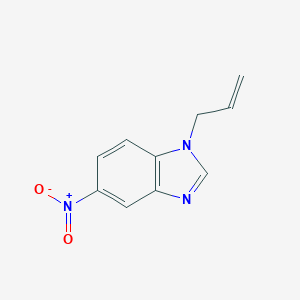
![6,6'-Oxybis(benzo[d]thiazol-2-amine)](/img/structure/B413862.png)
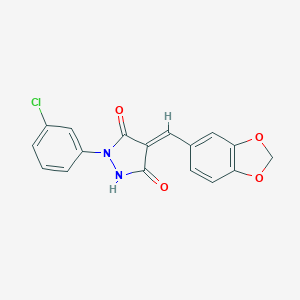
![1-(3-Chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B413867.png)

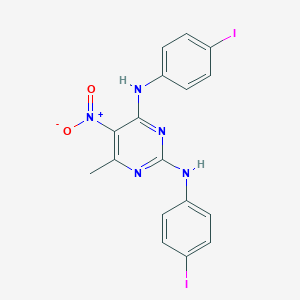

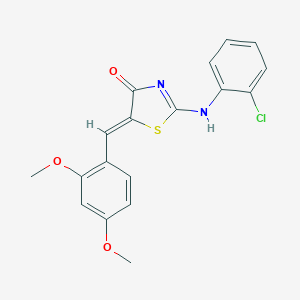
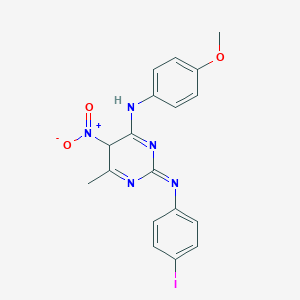
![2-(3-PYRIDYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B413879.png)
![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413880.png)
![5-[4-({2-nitrobenzyl}oxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B413881.png)
![5-[4-({2-Nitrobenzyl}oxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413884.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B413885.png)
